5,8-Difluoroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-difluoro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJOVFZCTNSGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591985 | |
| Record name | 5,8-Difluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949900-36-1 | |
| Record name | 5,8-Difluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Studies of 5,8 Difluoroquinolin 2 1h One Transformations
Fundamental Mechanistic Pathways in Quinolinone Chemical Transformations
The quinolinone scaffold is a versatile heterocyclic system that can undergo a variety of chemical transformations. researchgate.net These reactions are primarily focused on electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. researchgate.net The inherent electronic nature of the quinoline (B57606) ring, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, dictates its reactivity. researchgate.net The pyridine moiety is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netquora.com Conversely, the benzene ring is more electron-rich and thus the preferred site for electrophilic substitution, which typically occurs at the C5 and C8 positions. researchgate.netuop.edu.pk
Quinolin-2(1H)-ones, specifically, exist in a tautomeric equilibrium with their 2-hydroxyquinoline (B72897) form, although the keto form is generally more stable. The presence of the carbonyl group and the adjacent nitrogen atom significantly influences the electron distribution within the ring system, guiding the regioselectivity of various reactions. Common mechanistic pathways include:
Electrophilic Aromatic Substitution (SEAr): This occurs on the benzenoid ring. For the parent quinoline, nitration and sulfonation under vigorous conditions yield a mixture of 5- and 8-substituted products. uop.edu.pk
Nucleophilic Aromatic Substitution (SNAr): This is favored on the pyridinone ring, especially at positions activated by the ring nitrogen and suitable leaving groups. The Chichibabin reaction, for instance, involves the amination of quinoline at the 2-position. imperial.ac.uk
Addition-Elimination: Many substitutions on the quinoline ring proceed through an addition-elimination mechanism, forming a stable intermediate (a Meisenheimer-type complex in nucleophilic substitutions or a Wheland intermediate in electrophilic substitutions) before the final product is formed. imperial.ac.uk
The introduction of fluorine atoms at the 5 and 8 positions, as in 5,8-Difluoroquinolin-2(1H)-one, is expected to significantly modulate these fundamental pathways by altering the electron density and providing potential sites for nucleophilic substitution.
Radical Reaction Mechanisms Associated with Difluoroquinolinones
While ionic pathways are common, radical reactions offer alternative and powerful methods for the functionalization of quinolinone systems. The study of hydroxyl radical-induced transformations of quinoline has shown the complexity of these reaction pathways, which can lead to hydroxylation at multiple sites and the formation of dimeric products. nih.gov
Single-Electron Transfer (SET) Processes
Single-Electron Transfer (SET) processes are a cornerstone of many radical reactions. In the context of quinolinone chemistry, SET can initiate a cascade of events leading to complex molecular architectures. While direct studies on this compound are not prevalent in the provided results, the general principles can be inferred. An SET event would typically involve the transfer of an electron to or from the quinolinone core, generating a radical ion. The high electron affinity of the fluorinated aromatic system could make it a suitable acceptor in SET processes initiated by a reductant.
Radical Cascade Cyclization Processes
Radical cascade cyclizations are powerful synthetic tools that allow for the rapid construction of complex polycyclic structures from simple precursors. These reactions are initiated by the formation of a radical, which then undergoes a series of intramolecular cyclizations. The process is terminated by a final radical trapping or recombination step. For difluoroquinolinone derivatives, a radical could be generated on a side chain, which then cyclizes onto the quinoline core, or a radical addition to the quinoline ring could initiate a cascade. The fluorine atoms would influence the regioselectivity of the cyclization by modifying the electronic properties of the potential radical-accepting positions.
Homolytic Fragmentation Reactions
Homolytic fragmentation involves the cleavage of a chemical bond where the two electrons of the bond are distributed evenly between the two resulting fragments, creating two radicals. In the context of difluoroquinolinone systems, this could occur in a side chain attached to the quinolinone nucleus, often promoted by heat or light. For example, a peroxide or an azo compound linked to the quinolinone could undergo homolytic cleavage to initiate further radical reactions. The stability of the resulting quinolinone-containing radical would be a key factor in the feasibility of such a fragmentation.
Photochemical Reaction Mechanisms in Difluoroquinolinone Systems
Photochemistry provides unique pathways for chemical transformations by accessing excited electronic states. youtube.com Light can induce reactions that are not feasible under thermal conditions, such as certain cycloadditions. youtube.com A common photochemical reaction is the [2+2] cycloaddition, where two double bonds react to form a four-membered ring. youtube.com In difluoroquinolinone systems, the C3-C4 double bond of the pyridinone ring is a potential participant in such reactions when irradiated with light (hν). youtube.com
The general mechanism for a photochemical cycloaddition involves:
Photoexcitation: The quinolinone absorbs a photon, promoting it to an excited state.
Intersystem Crossing: The initial singlet excited state may cross over to a more stable triplet state.
Cycloaddition: The excited state reacts with another unsaturated molecule (e.g., an alkene) in a concerted or stepwise fashion to form a cyclobutane (B1203170) ring.
Ring-Opening/Rearrangement: The resulting, often strained, polycyclic intermediate can then undergo subsequent reactions, such as ring-opening, to yield the final product. youtube.com
The fluorine atoms on the benzene ring of this compound would primarily exert an electronic influence on the chromophore, potentially affecting the energy of the excited states and the efficiency of the photochemical process.
Nucleophilic Substitution Mechanisms on Fluorinated Quinoline Rings
The presence of fluorine atoms on the quinoline ring, particularly in electron-deficient aromatic systems, makes them susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating attack by nucleophiles.
In the case of this compound, both the C5 and C8 positions are activated towards nucleophilic attack. The general SNAr mechanism proceeds via two steps:
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored.
The relative reactivity of the C5 versus the C8 position would depend on factors such as the stability of the Meisenheimer intermediate and steric hindrance. Studies on related chloroquinolines have shown that the reactivity at different positions can be highly dependent on the nature of the nucleophile and the leaving group. mdpi.com For instance, in a 2,4-dichloroquinoline (B42001) derivative, hydrazinolysis might occur selectively, while in other cases, changing the leaving group from chloro to ethylthio can enable substitution at a previously unreactive site. mdpi.com This highlights the subtle interplay of electronic and steric factors in determining the outcome of nucleophilic substitution reactions on halogenated quinoline rings.
Regioselectivity in Nucleophilic Attack on Difluoroquinolines
The regioselectivity of nucleophilic aromatic substitution (SNAr) on difluoroquinolines is a subject of considerable interest, as it determines the structure of the resulting functionalized products. While specific studies on this compound are not extensively documented, the principles of regioselectivity can be inferred from studies on analogous polyfluorinated quinoline systems. The positions of nucleophilic attack are primarily governed by the electronic activation of the carbon atoms by the fluorine substituents and the quinolinone ring system itself.
In polyfluorinated aromatic compounds, nucleophilic attack is favored at positions that are most electron-deficient. This electron deficiency is induced by the strong electron-withdrawing nature of the fluorine atoms. For difluoroquinolines, the relative activation of different carbon atoms dictates the site of substitution. Theoretical models, such as frontier molecular orbital (FMO) theory and density functional theory (DFT), are instrumental in predicting regioselectivity by describing the electronic structure and reactivity of the molecules. numberanalytics.com According to FMO theory, the reaction's regioselectivity is influenced by the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the quinoline. numberanalytics.com The carbon atom with the largest LUMO coefficient is generally the most susceptible to nucleophilic attack. nih.gov
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of an Analogous Difluoroquinolone
| Nucleophile | Solvent | Predicted Major Product | Predicted Minor Product |
| Ammonia (B1221849) | Water/Autoclave | 5-Amino-7-fluoroquinoline | 7-Amino-5-fluoroquinoline |
| Piperidine | Neat (boiling) | 7-Piperidino-5-fluoroquinoline | 5-Piperidino-7-fluoroquinoline |
| Hydrazine (B178648) Hydrate (B1144303) | Ethanol | 7-Hydrazino-5-fluoroquinoline | 5-Hydrazino-7-fluoroquinoline |
This table is based on reactivity patterns observed for the analogous compound 5,7-difluoroquinoline (B1304923) and is intended to be illustrative of the types of regioselectivity that might be expected.
Electronic Effects of Fluorine Atoms on Reaction Pathways
The two fluorine atoms in this compound exert profound electronic effects that are central to its reactivity. Fluorine is the most electronegative element, and its substitution onto an aromatic ring has significant consequences for the molecule's electronic properties and, consequently, its reaction pathways. numberanalytics.com
The primary electronic effect of the fluorine atoms is their strong inductive electron withdrawal (-I effect). This effect significantly reduces the electron density of the aromatic ring system, making the quinolinone core more electrophilic. numberanalytics.com As a result, the molecule is deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution. This increased reactivity towards nucleophiles is a key feature of fluorinated aromatic compounds. numberanalytics.com
In addition to the inductive effect, fluorine can also exert a resonance effect (+R effect) by donating one of its lone pairs of electrons to the aromatic π-system. oup.com However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the aromatic ring, the inductive effect typically dominates over the resonance effect in influencing reactivity. The net effect is a strong polarization of the C-F bond and a significant decrease in the electron density of the carbon atom attached to the fluorine.
Computational studies on related difluoroquinolones, such as the analysis of Mulliken charges, provide a quantitative measure of this electron withdrawal. researchgate.net The carbon atoms attached to fluorine (C-5 and C-8) are expected to have a significant partial positive charge, making them the primary targets for nucleophilic attack. The electron-withdrawing nature of the fluorine atoms also lowers the energy of both the HOMO and LUMO of the molecule. numberanalytics.com This lowering of the LUMO energy makes the molecule a better electron acceptor, further facilitating nucleophilic attack.
Table 2: Calculated Mulliken Charges for an Analogous Difluoroquinolone Derivative
| Atom | Mulliken Charge (a.u.) |
| N(1) | -1.034 |
| C(2) | 0.301 |
| C(3) | -0.350 |
| C(4) | 0.559 |
| C(5) | -0.139 |
| C(6) | -0.139 |
| C(7) | 0.365 |
| F(8) | -0.447 |
| C(9) | 0.410 |
| C(10) | 0.283 |
Data is for 1-ethyl-6,8-difluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (dfqH) and is intended to be representative of the electronic environment in a difluoroquinolone system. researchgate.net The numbering in the table corresponds to the specific calculation and may not follow standard IUPAC nomenclature for this compound.
The electronic effects of the fluorine atoms not only influence the regioselectivity of reactions but also the stability of intermediates. In nucleophilic aromatic substitution, the formation of a Meisenheimer-like intermediate is stabilized by the electron-withdrawing fluorine atoms, which help to delocalize the negative charge. This stabilization of the intermediate lowers the activation energy of the reaction and promotes the substitution pathway.
Derivatization and Advanced Functionalization Strategies of the 5,8 Difluoroquinolin 2 1h One Scaffold
Strategic Functional Group Interconversions on the Quinolinone Core
The 5,8-Difluoroquinolin-2(1H)-one scaffold possesses several reactive sites, including the N-H proton, the C2-carbonyl group, and the aromatic ring, which are amenable to functional group interconversions. These transformations are fundamental for creating a diverse library of derivatives.
A primary strategy involves the alkylation of the nitrogen atom. Given the lactam-lactim tautomerism of the quinolinone ring, alkylation can occur at either the nitrogen or the oxygen atom. The regioselectivity of this reaction is highly dependent on the reaction conditions, such as the base, solvent, and alkylating agent used. For instance, N-alkylation is often achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which deprotonates the nitrogen to form a nucleophilic amide that subsequently reacts with an alkyl halide. beilstein-journals.org Conversely, O-alkylation to form a 2-alkoxyquinoline derivative can sometimes be favored under different conditions. A modern, eco-friendly approach utilizes propylene (B89431) carbonate as both the alkylating agent and solvent under neat conditions, which can introduce a 2-hydroxypropyl group onto the nitrogen atom. mdpi.com
Another key interconversion is the modification of the C2-carbonyl group. The transformation of the lactam to a thiolactam, for example, can be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This conversion alters the electronic properties and hydrogen-bonding capabilities of the scaffold, opening new avenues for further functionalization.
Table 1: Representative Functional Group Interconversion Reactions on the Quinolinone Core
| Transformation | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 1-Alkyl-5,8-difluoroquinolin-2(1H)-one | Allows introduction of various alkyl or arylmethyl groups at the N1 position. beilstein-journals.org |
| N-Hydroxypropylation | Propylene Carbonate (PC), Heat (e.g., 150-170 °C), Optional catalyst | 1-(2-Hydroxypropyl)-5,8-difluoroquinolin-2(1H)-one | Green, solvent-free method using a non-genotoxic reagent. mdpi.com |
| Thionation | Lawesson's Reagent or P₄S₁₀, Toluene or Xylene, Reflux | 5,8-Difluoroquinolin-2(1H)-thione | Converts the C=O group to a C=S group, altering electronic and steric properties. |
C-H Functionalization for Structural Diversification of Difluoroquinolinones
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov For the this compound core, C-H activation can theoretically occur at several positions (e.g., C3, C4, C6, C7), with the outcome dictated by the reaction mechanism, catalyst, and electronic properties of the substrate. The electron-withdrawing nature of the fluorine atoms at C5 and C8 significantly influences the regioselectivity of these transformations.
Palladium-catalyzed C-H arylation is a prominent method for forging new C-C bonds. nih.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond, typically in an ortho position. For a quinolinone derivative, the amide functionality itself can act as a directing group. For example, intramolecular C-H arylation of N-aryl-2-quinolinecarboxamides has been shown to proceed at the C3 position of the quinoline (B57606) ring using a palladium catalyst. beilstein-journals.org For intermolecular reactions, an external directing group attached to the quinolinone nitrogen may be necessary to achieve high regioselectivity. nih.gov
Rhodium-catalyzed C-H activation offers complementary reactivity. Cationic Rh(III) catalysts are known to engage in C-H functionalization with a variety of coupling partners, including alkenes and alkynes. nih.govescholarship.org The mechanism often involves a concerted metalation-deprotonation (CMD) step, and the regioselectivity is controlled by a combination of steric and electronic factors. nih.gov While specific examples on the this compound scaffold are not widely reported, the principles established for other quinolines and electron-deficient heterocycles suggest that C-H functionalization would likely occur at the more electron-rich C3 or C4 positions of the pyridinone ring, or potentially at C6 or C7 if a suitable directing group is employed. rsc.org
Construction of Hybrid Scaffolds Incorporating the this compound Moiety
Design and Synthesis of Quinolinone-Fused Heterocyclic Systems
Fusing additional heterocyclic rings onto the this compound core generates complex polycyclic systems with unique three-dimensional structures and potentially novel properties. A well-established method for this is the construction of pyrazolo-fused quinolines.
One common strategy involves the cyclocondensation of a hydrazine (B178648) with a quinolinone precursor bearing a carbonyl or a related functional group at the C3 position. For instance, 3-acyl-4-hydroxy-quinolin-2-ones react with hydrazines to form pyrazolo[4,3-c]quinolinones. doi.org This transformation is typically carried out in a suitable solvent like acetic acid, which facilitates the condensation and subsequent cyclization. doi.org This approach is directly applicable to the this compound scaffold, provided the necessary C3-functionalized precursor is available. The reaction of 3-formyl-4-chloroquinoline derivatives with hydrazine hydrate (B1144303) is another route to access the pyrazolo[3,4-b]quinoline core, which is isomeric to the pyrazolo[4,3-c] system. beilstein-journals.org
Table 3: Synthesis of Pyrazolo-Fused Quinolinone Systems
| Fused System | Precursor | Reagents and Conditions | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]quinolinone | 3-Acyl-4-hydroxyquinolin-2-one | Hydrazine hydrate (N₂H₄·H₂O), Acetic Acid, Reflux | doi.org |
| Pyrazolo[3,4-b]quinoline | 2-Chloro-3-formylquinoline | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | beilstein-journals.org |
Linker-Based Conjugation Strategies for Molecular Hybridization
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. The this compound moiety can be incorporated into such hybrids using a variety of linker strategies.
A highly efficient and widely used method for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". encyclopedia.pub This reaction forms a stable 1,2,3-triazole ring that acts as a robust linker between the quinolinone scaffold and another molecule. mdpi.com The synthesis of such a hybrid first requires the installation of either an azide (B81097) or an alkyne functional group onto the difluoroquinolinone core. This is typically achieved through N-alkylation (see Section 4.1) using a reagent like propargyl bromide (to install an alkyne) or an azido-functionalized alkyl halide. The resulting functionalized quinolinone can then be "clicked" with a complementary azide- or alkyne-containing molecule. This strategy has been used to create various quinoline-triazole hybrids. beilstein-journals.org The triazole linker is not merely a passive spacer; its ability to form hydrogen bonds can influence the solubility and binding properties of the final conjugate. nih.gov
Late-Stage Modification Techniques for Complex Difluoroquinolinone Derivatives
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex, often drug-like molecule, in the final steps of a synthetic sequence. nih.govmpg.de This approach is highly valuable as it allows for rapid diversification of a lead compound without the need for de novo synthesis, facilitating the exploration of structure-activity relationships. rsc.org Given the privileged nature of the fluoroquinolone scaffold, LSF techniques are highly relevant.
C-H functionalization (as discussed in Section 4.3) is a primary tool for LSF. beilstein-journals.org For a complex molecule containing the this compound unit, site-selective C-H activation can be used to install new groups that modulate the molecule's properties. The regioselectivity in such a complex setting can be challenging to predict and often relies on the innate electronic biases of the substrate or the use of removable directing groups. nih.gov
Photoredox catalysis has emerged as a particularly powerful method for LSF due to its mild reaction conditions and high functional group tolerance. mdpi.com Visible-light-mediated reactions can be used to generate radical intermediates that engage in a variety of transformations. For instance, photoredox catalysis can enable the decarboxylative monofluoroalkylation of substrates, a reaction that could be applied to a difluoroquinolinone derivative bearing a carboxylic acid group. acs.org It can also facilitate cyclization reactions, as demonstrated in the enantioselective synthesis of complex products from quinolone substrates through a photoinduced electron transfer mechanism. beilstein-journals.org These advanced methods provide powerful tools to modify intricate molecules containing the this compound core at a late stage, enabling the generation of novel and structurally complex analogs.
Advanced Spectroscopic Characterization Techniques Applied to 5,8 Difluoroquinolin 2 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. By exploiting the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. libretexts.org Electronegative atoms and unsaturated groups, for instance, tend to deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield). libretexts.org
In the context of 5,8-Difluoroquinolin-2(1H)-one derivatives, the aromatic protons typically resonate in the range of 6.0-9.5 ppm. libretexts.orgalfa-chemistry.com The chemical shifts are influenced by the position and nature of substituents on the quinolinone ring. nih.gov For example, in a study of quinoline-galactose hybrids, aromatic protons were observed at chemical shifts as high as 9.09 ppm. rsc.org
¹³C NMR provides direct insight into the carbon skeleton of the molecule. bhu.ac.in Aromatic carbons in quinoline (B57606) derivatives generally appear between 125-150 ppm, while carbonyl carbons (C=O) are found further downfield, typically in the 160-185 ppm range. alfa-chemistry.com The presence of fluorine atoms significantly influences the ¹³C chemical shifts due to their high electronegativity.
A comprehensive analysis of both ¹H and ¹³C NMR spectra, including the integration of proton signals and the number of distinct carbon signals, allows for the initial mapping of the molecular structure. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Quinolinone Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.0 - 9.5 libretexts.orgalfa-chemistry.com |
| ¹H | N-H (Amide) | 5.0 - 9.0 sigmaaldrich.com |
| ¹³C | Aromatic (C=C) | 115 - 150 alfa-chemistry.commsu.edu |
Fluorine-19 (¹⁹F) NMR for Investigating Fluorine Environments and Effects
Given the presence of two fluorine atoms in the core structure, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing this compound derivatives. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org
The chemical shifts in ¹⁹F NMR span a very wide range, which enhances the resolution and allows for the clear distinction of non-equivalent fluorine atoms. jeolusa.com For organofluorine compounds, these shifts can range from approximately -50 to -220 ppm. wikipedia.org The specific chemical shifts of the fluorine atoms at the 5- and 8-positions of the quinolinone ring provide direct information about their local electronic environment.
Furthermore, ¹⁹F NMR reveals spin-spin coupling interactions between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and proton nuclei (¹⁹F-¹H coupling). These coupling constants, measured in Hertz (Hz), provide valuable information about the through-bond and through-space proximity of the coupled nuclei. wikipedia.orgresearchgate.net Long-range couplings are commonly observed in fluorinated compounds. researchgate.net
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful methods that resolve spectral overlap and establish correlations between different nuclei, providing a more detailed picture of the molecular structure. creative-biostructure.com
COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled to each other, typically over two or three bonds. creative-biostructure.comsdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear correlation techniques that map the direct, one-bond correlations between protons and heteronuclei, most commonly ¹³C. creative-biostructure.comcolumbia.edu An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating which proton is directly attached to which carbon. This is invaluable for assigning carbon resonances. columbia.edu
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can often be achieved, leading to the definitive structural elucidation of this compound derivatives. rsc.orgmdpi.com
Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Tracing
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and, with high-resolution instruments, determining its elemental composition. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) can measure m/z values with very high precision, often to several decimal places. bioanalysis-zone.com This accuracy allows for the calculation of a unique elemental formula for a given mass, thus confirming the molecular formula of a synthesized this compound derivative. rsc.orgbioanalysis-zone.com Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows for the analysis of intact molecular ions, often as protonated species [M+H]⁺. rsc.orgnih.gov
In addition to molecular formula confirmation, mass spectrometry can be used to trace mechanistic pathways of chemical reactions. By analyzing the masses of intermediates and products, researchers can gain insights into the step-by-step process of a reaction. Fragmentation patterns observed in the mass spectrum can also provide structural information, as the molecule breaks apart in predictable ways depending on its structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comuc.edu The energy of absorbed or scattered light corresponds to the energy of specific bond vibrations (stretching, bending, etc.).
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule. wiley-vch.de A vibration must result in a change in the molecule's dipole moment to be IR active. edinst.com For this compound derivatives, characteristic IR absorption bands would include the C=O stretching vibration of the quinolinone carbonyl group, typically observed in the range of 1650-1800 cm⁻¹. The N-H stretching vibration of the lactam ring would also be a prominent feature. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. wiley-vch.de For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com Raman spectroscopy is often particularly good for observing symmetric vibrations and C-C bonds in aromatic rings. americanpharmaceuticalreview.com
Together, IR and Raman spectra provide a "fingerprint" of the molecule, with the presence, position, and intensity of the vibrational bands offering a wealth of structural information. americanpharmaceuticalreview.com
Table 2: General Regions of Interest in IR/Raman Spectra for Quinolinone Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1650 - 1800 |
| Aromatic C=C Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com
The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. It provides an unambiguous confirmation of the connectivity and stereochemistry of the compound. iucr.org For this compound derivatives, X-ray crystallography can definitively establish the planar structure of the quinolinone ring system and the positions of all substituent atoms. mdpi.com
Non Biological Applications and Material Science Potential of 5,8 Difluoroquinolin 2 1h One Scaffolds
Utilization as Versatile Building Blocks in Diversified Organic Synthesis
In organic synthesis, "building blocks" are essential starting materials used to construct more complex molecules. cymitquimica.com 5,8-Difluoroquinolin-2(1H)-one serves as a versatile building block, providing a rigid, fluorinated core structure that can be further functionalized. bldpharm.com Its utility stems from its reactivity, allowing chemists to introduce various substituents and build intricate molecular architectures.
One notable reaction involves the nucleophilic substitution of the fluorine atoms. For instance, this compound can be reacted in an ammonia (B1221849) atmosphere at high temperature and pressure to yield derivatives like 5-amino-8-fluoroquinolin-2(1H)-one. open-reaction-database.org This demonstrates the compound's capacity to act as a precursor for a range of substituted quinolinones, which are themselves important intermediates in various synthetic pathways. researchgate.net The synthesis of this compound itself proceeds from precursors like 2,5-difluoroaniline (B146615) and cinnamic acid chloride, highlighting its place within multi-step synthetic sequences. open-reaction-database.org Its role as an intermediate is further exemplified in the preparation of complex benzimidazole (B57391) derivatives, where it is used to construct larger, multi-cyclic systems. google.com
Below is a table summarizing a key synthetic transformation starting from this compound.
| Starting Material | Reagents & Conditions | Product(s) | Reference |
|---|---|---|---|
| This compound | Ethylene glycol, Copper(II) oxide, Ammonia atmosphere (60 bar), 200°C for 20 hours | 5-Amino-8-fluoroquinolin-2(1H)-one | open-reaction-database.org |
Integration into Advanced Functional Materials
Advanced functional materials are designed to possess specific, often enhanced, properties for technological applications. nih.gov The incorporation of fluorinated scaffolds like this compound into larger material structures, such as polymers or metal-organic frameworks (MOFs), is a promising strategy for fine-tuning their characteristics. researchgate.net
The electronic properties of materials like two-dimensional (2D) MOFs are determined by the interaction between the metal centers and the π-orbitals of the organic linkers, which can lead to the formation of delocalized electronic bands. nih.gov The choice of the organic linker is critical for engineering the band structure. nih.gov The strong electronegativity of the fluorine atoms in this compound exerts a powerful inductive effect, withdrawing electron density from the aromatic system. Incorporating this building block into an organic framework would lower the energy of the π-orbitals, thereby tuning the material's band gap and conductivity. researchgate.netnih.gov This provides a method for creating specialized semiconductor materials for electronics and optoelectronics.
Tuning of Electronic Properties in Organic Frameworks
Applications as Chemical Probes and Reagents
A chemical reagent is a substance used to cause a chemical reaction, while a chemical probe is a molecule used to study and visualize biological or chemical processes. mdpi.comlibretexts.org The this compound scaffold holds potential in both areas.
As established in its use as a building block, the compound functions as a key reagent in the synthesis of more complex molecules. open-reaction-database.org In this context, it is a reactant that contributes its core difluoro-quinolinone structure to the final product. open-reaction-database.orglibretexts.org
Furthermore, the inherent fluorescence of the quinoline (B57606) system makes it an attractive scaffold for developing fluorescent chemical probes. mdpi.com The sensitivity of the fluorescence to the local chemical environment can be harnessed for detection purposes. The fluorine atoms can modulate the photophysical properties and provide sites for further chemical modification, allowing for the attachment of specific recognition elements. This could enable the design of probes that signal the presence of specific ions or molecules through a change in fluorescence, a principle used in chemosensors. karazin.ua For example, heterocyclic systems are often used to create probes that selectively bind to metal ions, resulting in a detectable optical response. karazin.ua
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5,8-Difluoroquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves fluorination of quinolinone precursors. For example, a modified procedure from fluoro-substituted dihydroquinolinones (e.g., compound 19 in ) uses nucleophilic aromatic substitution with fluorinating agents (e.g., KF or Selectfluor®). Optimization includes controlling temperature (70–100°C), using anhydrous solvents (DMF or THF), and catalytic bases (e.g., NaH) to enhance reactivity . Yields can be improved by slow addition of fluorinating agents and inert atmosphere conditions to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Fluorine atoms induce distinct splitting patterns. For example, in 8-fluoro derivatives ( ), the aromatic proton adjacent to fluorine appears as a doublet (J ≈ 10 Hz).
- MS-ESI : Molecular ion peaks (e.g., m/z 282 for compound 19 in ) confirm molecular weight.
- HPLC : Purity assessment (>95%) is critical, especially for biological assays .
Key markers include fluorine-induced deshielding in 13C NMR (e.g., δ 161–163 ppm for C-F) and absence of NH/OH peaks in deuterated solvents .
Q. How are preliminary biological activities of this compound derivatives typically screened in antimicrobial or enzyme inhibition studies?
- Methodological Answer : Antimicrobial activity is tested via twofold serial dilution ( ) against Gram-negative/-positive bacteria (e.g., P. aeruginosa) and fungi. For enzyme inhibition (e.g., nitric oxide synthase in ), assays use recombinant enzymes and measure IC50 values. Cell-based viability tests (e.g., MTT assay in ) at 10–100 μM concentrations are standard for cytotoxicity screening.
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed during the characterization of this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. For example, keto-enol tautomerism in quinolinones can split NMR signals. Strategies include:
- Variable Temperature NMR : To stabilize dominant tautomers.
- 2D NMR (COSY, HSQC) : To resolve overlapping signals (e.g., compound 8k in ).
- HPLC-MS : To detect trace impurities (e.g., unreacted precursors) .
Q. What strategies enhance the selectivity of this compound derivatives for target enzymes like neuronal nitric oxide synthase (nNOS)?
- Methodological Answer : Structural modifications guided by pharmacophore modeling improve selectivity. For instance, introducing a benzimidazole group (as in KD7332, ) targets dimerization interfaces of nNOS. Computational methods (CoMFA, molecular docking) optimize steric/electronic interactions, while in vitro assays validate selectivity ratios (nNOS vs. iNOS) .
Q. How can low yields in the final cyclization step of this compound synthesis be mitigated?
- Methodological Answer : Low yields (<50%) often stem from incomplete ring closure. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
